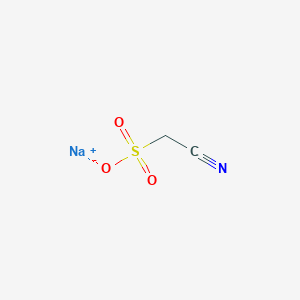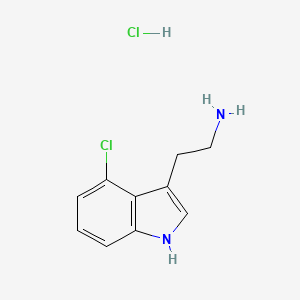
2-Chloro-5-(3-methylphenyl)benzoic acid, 95%
Übersicht
Beschreibung
2-Chloro-5-(3-methylphenyl)benzoic acid, or 2C5MPA, is an important organic chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline powder with a melting point of 121-123°C and a boiling point of 312-314°C. 2C5MPA is a chlorinated aromatic acid, a type of organic compound that is made up of a benzene ring with a chlorine substitution. It is a widely used reagent in organic synthesis due to its reactivity and stability.
Wirkmechanismus
2C5MPA is an aromatic acid, meaning that it can act as both an acid and a base. It has a pKa of 5.3, meaning that it can act as a proton donor or acceptor in a variety of reactions. In addition, 2C5MPA can act as an electrophile, meaning that it can be attacked by nucleophiles. This makes it useful for a variety of organic synthesis reactions, such as the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
2C5MPA has been studied for its potential effects on the biochemical and physiological processes of humans and other organisms. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2C5MPA may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2C5MPA has several advantages as a reagent in laboratory experiments. It is relatively inexpensive, and it is stable and nontoxic, making it safe to use in the laboratory. In addition, it is highly reactive, making it useful for a wide range of organic synthesis reactions. However, 2C5MPA can also be difficult to handle due to its reactivity and volatility.
Zukünftige Richtungen
2C5MPA has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further exploring the biochemical and physiological effects of 2C5MPA, as well as its potential applications in the treatment of neurological disorders. In addition, further research could explore the potential applications of 2C5MPA in the synthesis of materials and nanomaterials. Finally, research could focus on exploring new methods for synthesizing 2C5MPA and improving its stability and handling.
Wissenschaftliche Forschungsanwendungen
2C5MPA has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in the synthesis of heterocyclic compounds, such as thiophenes and pyridines. In addition, 2C5MPA has been used in the synthesis of polymers and other materials, as well as in the synthesis of nanomaterials.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHDWWDRVRKYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679189 | |
| Record name | 4-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylphenyl)benzoic acid | |
CAS RN |
1183393-79-4 | |
| Record name | 4-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)





